An In-Depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxypropiophenone
An In-Depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5'-Chloro-2'-hydroxypropiophenone, a key aromatic ketone intermediate in various synthetic pathways. Understanding these properties is paramount for its effective handling, characterization, and application in research and development, particularly in the synthesis of pharmaceutical compounds and other fine chemicals.
Chemical Identity and Molecular Structure
5'-Chloro-2'-hydroxypropiophenone, identified by the CAS Number 2892-16-2, is a substituted aromatic ketone.[1][2][3][4][5] Its molecular structure consists of a propiophenone core with a chlorine atom and a hydroxyl group substituted on the phenyl ring at the 5' and 2' positions, respectively.
Systematic IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)propan-1-one[6][7]
Molecular Formula: C₉H₉ClO₂[1][2][6][7]
Molecular Weight: 184.62 g/mol [1][2][6][7]
The presence of the hydroxyl and carbonyl groups, along with the chlorine atom, dictates the molecule's reactivity and physical characteristics. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a key feature influencing its properties.
A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- F [label=""]; F -- A [label=""]; A -- G [label=""]; D -- H [label=""]; B -- I [label=""]; G -- J [label=""]; I -- K [style="double"]; K -- L [label=""]; }
Caption: Chemical structure of 5'-Chloro-2'-hydroxypropiophenone.Core Physicochemical Properties
A thorough understanding of the fundamental physical properties is the bedrock of successful laboratory practice and process development. The following table summarizes the key physicochemical data for 5'-Chloro-2'-hydroxypropiophenone.
| Property | Value | Source(s) |
| Melting Point | 35 °C | [3] |
| Boiling Point | Not available. (For the related compound, 5'-Chloro-2'-hydroxyacetophenone, the boiling point is 126-128 °C at 28 mmHg) | [8] |
| Flash Point | 35 °C | [2][5] |
| Appearance | Solid | [8] |
Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or even a liquid in slightly warmed conditions, which can be advantageous for certain reaction setups. The lack of a definitive boiling point at atmospheric pressure suggests that the compound may be susceptible to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.
Solubility Profile
Qualitative Solubility Prediction:
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Expected to be readily soluble due to the presence of the polar ketone and hydroxyl groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble, facilitated by hydrogen bonding with the solvent molecules.
-
Water: Limited solubility is anticipated due to the presence of the nonpolar benzene ring and the chloro-substituent, although the hydroxyl group will contribute to some degree of water solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polar nature of the molecule.
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility, a standardized experimental protocol can be employed.
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; A [label="Weigh a precise amount\nof 5'-Chloro-2'-hydroxypropiophenone"]; B [label="Select a range of solvents\n(e.g., Water, Ethanol, Acetone, DMSO)"]; }
subgraph "cluster_Experiment" { label = "Experiment"; bgcolor="#F1F3F4"; C [label="Add small, known volumes\nof solvent to the compound"]; D [label="Vortex/stir at a constant\ntemperature until dissolved"]; E [label="Observe for complete dissolution"]; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; F [label="Record the volume of solvent\nrequired for complete dissolution"]; G [label="Calculate solubility\n(e.g., in mg/mL or mol/L)"]; }
A -> C; B -> C; C -> D; D -> E; E -> F [label="If dissolved"]; E -> C [label="If not dissolved"]; F -> G; }
Caption: Workflow for the experimental determination of solubility.Acidity (pKa)
The acidity of the phenolic hydroxyl group is a crucial factor in its reactivity, particularly in base-catalyzed reactions. An experimental pKa value for 5'-Chloro-2'-hydroxypropiophenone is not explicitly documented. However, it can be estimated based on the pKa of related compounds. The pKa of phenol is approximately 9.9. The presence of the electron-withdrawing chloro and acetyl groups on the ring is expected to increase the acidity of the phenolic proton, thus lowering the pKa value. For instance, the pKa of p-chloroacetophenone has been reported as 18.1, which refers to the acidity of the α-proton of the ketone, not the phenolic proton.[9] A study on substituted phenols can provide a more relevant comparison.
Spectrophotometric Determination of pKa
A reliable method for determining the pKa of a phenolic compound is through UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the compound.
A [label="Prepare a series of buffer solutions\nwith a range of known pH values"]; B [label="Dissolve a constant concentration of\n5'-Chloro-2'-hydroxypropiophenone in each buffer"]; C [label="Measure the UV-Vis absorbance spectrum\nfor each solution"]; D [label="Identify the wavelength of maximum absorbance (λmax)\nfor the acidic (ArOH) and basic (ArO⁻) forms"]; E [label="Measure the absorbance at the λmax of the basic form\nfor each buffered solution"]; F [label="Plot Absorbance vs. pH"]; G [label="Determine the inflection point of the sigmoid curve,\nwhich corresponds to the pKa"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for spectrophotometric pKa determination.Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 5'-Chloro-2'-hydroxypropiophenone.
Infrared (IR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
-
C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.
-
C=O Stretch (ketone): A strong, sharp absorption in the range of 1630-1680 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.
The PubChem database provides an experimental FTIR spectrum obtained via a KBr wafer technique, which can be used as a reference.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for characterizing the electronic transitions within the molecule, which are influenced by the aromatic system and the carbonyl group. The spectrum is expected to show absorptions characteristic of a substituted benzene ring. PubChem provides access to a reference UV-Vis spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the substitution pattern on the ring.
-
Hydroxyl Proton: A singlet, which may be broad and its chemical shift can be concentration-dependent.
-
Methylene Protons (-CH₂-): A quartet due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet due to coupling with the adjacent methylene protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.
-
Aliphatic Carbons: Signals for the methylene and methyl carbons in the upfield region.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5'-Chloro-2'-hydroxypropiophenone is associated with the following hazards:
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of 5'-Chloro-2'-hydroxypropiophenone. A comprehensive understanding of its chemical identity, physical properties, solubility, acidity, and spectroscopic characteristics is essential for its safe and effective use in research and development. While some experimental data is not yet publicly available, this guide has outlined established methodologies for their determination, empowering researchers to fill these knowledge gaps and confidently utilize this versatile chemical intermediate.
References
-
PubChem. 5'-Chloro-2'-hydroxypropiophenone. National Center for Biotechnology Information. [Link]
-
Balaji, S., et al. (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. [Link]
-
Balaji, S., et al. 13C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. [Link]
-
Guthrie, J. P., & Cossar, J. (1986). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 64(10), 2032-2040. [Link]
-
Balaji, S., et al. IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. [Link]
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